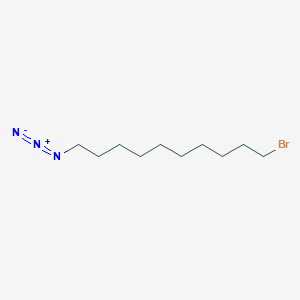
1-Azido-10-bromo-decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-10-bromo-decane is an organic compound with the molecular formula C10H20BrN3 It is a member of the azidoalkane family, characterized by the presence of both an azido group (-N3) and a bromo group (-Br) attached to a decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Azido-10-bromo-decane can be synthesized through a multi-step process starting from decane. One common method involves the bromination of decane to form 1-bromodecane, followed by the substitution of the bromine atom with an azido group. This can be achieved by reacting 1-bromodecane with sodium azide (NaN3) in a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
1-Azido-10-bromo-decane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for the substitution of the bromine atom with an azido group.
Dimethyl Sulfoxide (DMSO): A common solvent for the substitution reaction.
Alkynes: React with the azido group in cycloaddition reactions.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the azido group to an amine.
Major Products
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Amines: Formed from the reduction of the azido group.
Aplicaciones Científicas De Investigación
1-Azido-10-bromo-decane has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-azido-10-bromo-decane primarily involves its reactivity due to the presence of the azido and bromo groups The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole ringsThese reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromodecane: Similar in structure but lacks the azido group.
1-Azido-decane: Similar in structure but lacks the bromo group. It can participate in cycloaddition reactions but has different reactivity compared to 1-azido-10-bromo-decane.
Uniqueness
This compound is unique due to the presence of both azido and bromo groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H20BrN3 |
|---|---|
Peso molecular |
262.19 g/mol |
Nombre IUPAC |
1-azido-10-bromodecane |
InChI |
InChI=1S/C10H20BrN3/c11-9-7-5-3-1-2-4-6-8-10-13-14-12/h1-10H2 |
Clave InChI |
ZCTQLQPACJNJRC-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCBr)CCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)
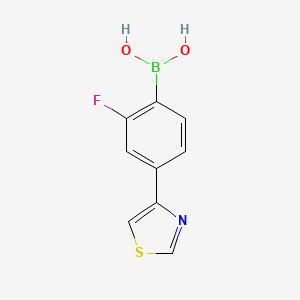
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089685.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)
![5-(2-hydroxy-5-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089691.png)
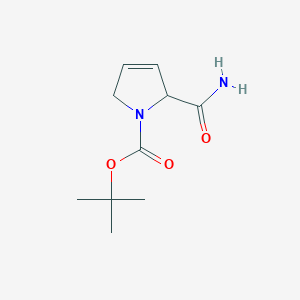
![1-(3-Methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089705.png)
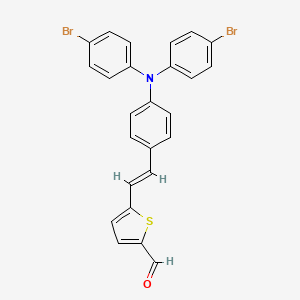
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089716.png)
![4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B14089718.png)
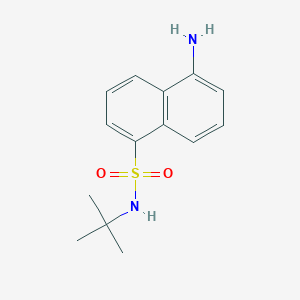
![methyl 4-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaen-2-yl)benzoate](/img/structure/B14089730.png)
